TC-6683 - 1449608-75-6

TC-6683

Catalog Number: EVT-260422
CAS Number: 1449608-75-6
Molecular Formula: C11H13ClN2O2
Molecular Weight: 240.69
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AZD-1446 is a nicotinic acetylcholine receptor agonist.
Source and Classification

TC-6683 was developed as a selective agonist targeting the α4β2 subtype of nicotinic acetylcholine receptors. These receptors play significant roles in cognitive processes and are implicated in disorders such as Alzheimer's disease and attention deficit hyperactivity disorder. The compound has been investigated for its ability to enhance cognitive performance and alleviate symptoms associated with these conditions .

Synthesis Analysis

Methods and Technical Details

The synthesis of TC-6683 involves several key steps that utilize established organic chemistry techniques. The primary method reported includes:

  1. Formation of the Diazabicyclo Framework: The synthesis begins with the construction of the 3,7-diazabicyclo(3.3.0)octane core, which is achieved through cyclization reactions involving appropriate precursors.
  2. Chlorination: The introduction of the chloro group at the 5-position of the furoyl moiety is critical for the biological activity of TC-6683.
  3. Furoyl Group Attachment: The final step involves the attachment of the furoyl group to complete the molecular structure.

The synthetic route has been optimized to ensure high yield and purity, employing techniques such as chromatography for purification and spectroscopic methods (NMR, mass spectrometry) for structural confirmation .

Molecular Structure Analysis

Structure and Data

The molecular structure of TC-6683 can be described by its unique bicyclic framework combined with a furoyl substituent. Key structural features include:

  • Molecular Formula: C12_{12}H12_{12}ClN2_{2}O
  • Molecular Weight: Approximately 236.69 g/mol
  • Key Functional Groups: The presence of a chloro group, a furoyl moiety, and a bicyclic nitrogen-containing structure.

The three-dimensional conformation of TC-6683 facilitates its interaction with nicotinic acetylcholine receptors, which is critical for its agonistic activity .

Chemical Reactions Analysis

Reactions and Technical Details

TC-6683 undergoes various chemical reactions that are essential for its characterization and application:

  1. Agonistic Activity: The primary reaction of interest is its binding to nicotinic acetylcholine receptors, where it mimics acetylcholine's action.
  2. Stability Studies: Investigations into the stability of TC-6683 under different pH conditions reveal its resilience in physiological environments.
  3. Metabolic Pathways: Understanding how TC-6683 is metabolized in biological systems aids in predicting its pharmacokinetic properties.

Research indicates that TC-6683 maintains stability while exhibiting selective receptor activation, making it a promising candidate for further development in cognitive enhancement therapies .

Mechanism of Action

Process and Data

The mechanism by which TC-6683 exerts its effects involves:

  1. Binding to Nicotinic Receptors: TC-6683 selectively binds to the α4β2 subtype of nicotinic acetylcholine receptors located in the central nervous system.
  2. Activation of Signaling Pathways: Upon binding, it induces conformational changes in the receptor that lead to increased neuronal excitability and neurotransmitter release.
  3. Cognitive Enhancement: This activation is associated with improved synaptic plasticity and cognitive functions such as memory and attention.

Studies have demonstrated that administration of TC-6683 leads to significant improvements in cognitive performance in animal models, supporting its potential therapeutic applications .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical and chemical properties of TC-6683 are crucial for understanding its behavior in biological systems:

  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but less soluble in water.
  • Stability: Exhibits stability under neutral pH but may degrade under extreme acidic or basic conditions.
  • Melting Point: The melting point provides insights into its purity and potential formulation characteristics.

These properties are essential for developing dosage forms suitable for clinical use .

Applications

Scientific Uses

TC-6683 has several notable applications in scientific research:

  1. Cognitive Enhancement Research: Its role as a nicotinic acetylcholine receptor agonist makes it a valuable tool in studies aimed at understanding cognitive enhancement mechanisms.
  2. Pharmacological Studies: Researchers utilize TC-6683 to explore pathways involved in neurodegenerative diseases, potentially leading to new therapeutic strategies.
  3. Behavioral Studies: Animal studies involving TC-6683 help elucidate the relationship between cholinergic signaling and behavior, particularly in models of attention deficit hyperactivity disorder.
Introduction

Background and Contextualizing TC-6683 in Scientific Research

TC-6683 (AZD1446) emerged as a promising neuronal nicotinic receptor (NNR) therapeutic targeting cognitive disorders, including Alzheimer's disease (AD) and attention deficit/hyperactivity disorder (ADHD). As a highly selective α4β2 nicotinic acetylcholine receptor (nAChR) agonist, it represented a novel pharmacological approach to modulating cholinergic pathways implicated in attention, memory, and executive function [3] [9]. The rationale for its development stemmed from the well-documented cognitive-enhancing properties of nicotine and related compounds, coupled with the need for agents offering improved specificity and reduced side effects compared to non-selective cholinergic drugs [6]. Dysfunction in α4β2 nAChRs—the most abundant high-affinity nicotine binding sites in the brain—has been genetically and pharmacologically linked to attention and memory deficits, positioning TC-6683 as a targeted therapeutic strategy [6] [9].

Chemical Identification and Nomenclature of TC-6683

TC-6683 is systematically identified as 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl-(5-chlorofuran-2-yl)methanone (IUPAC) [6] [9]. This small molecule exhibits distinct physicochemical properties critical to its blood-brain barrier permeability and receptor binding:

Table 1: Chemical Identifiers and Properties of TC-6683

PropertyValue
Molecular FormulaC₁₁H₁₃ClN₂O₂
Molecular Weight240.687 g/mol
CAS Registry Number1025007-04-8
XLogP1.4
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Rotatable Bonds1
Canonical SMILESC1[C@@H]2CN(C[C@@H]2CN1)C(=O)C3=CC=C(O3)Cl
InChI KeyGTUIQNHJSXQMKW-OCAPTIKFSA-N

The compound features a bicyclic pyrrolopyrrole scaffold linked to a 5-chlorofuran moiety, enabling optimal interaction with the α4β2 nAChR orthosteric site. Its structure adheres to Lipinski's Rule of Five (0 violations), predicting favorable oral bioavailability [9]. Commercial suppliers typically offer it as salts (e.g., tosylate, HCl) to enhance solubility, though the free base remains the primary pharmacological entity [4] [5].

Historical Development and Discovery of TC-6683

TC-6683 was discovered through a collaborative research program between Targacept, Inc. and AstraZeneca, aimed at developing selective NNR agonists for cognitive disorders. It originated from Targacept's proprietary library of NNR-targeted compounds optimized for CNS penetration [1] [8]. In 2008, AstraZeneca prioritized TC-6683 (then designated AZD1446) over its predecessor AZD3480 (TC-1734) for Alzheimer's disease development, following mixed results from AZD3480 trials in schizophrenia and Alzheimer's [8] [10]. This strategic shift was formalized in July 2009, accompanied by a $10 million milestone payment to Targacept [1] [8]. By December 2008, TC-6683 had advanced to Phase I clinical trials under AstraZeneca's direction [10], marking it as the lead compound from the collaboration’s preclinical pipeline.

Table 2: Key Milestones in TC-6683 Development

YearEventSignificance
2008Designation as lead preclinical compoundSelected over AZD3480 for prioritized development
2008Initiation of Phase I trials (AstraZeneca)First-in-human safety/pharmacokinetic studies
2009AstraZeneca confirms prioritization for Alzheimer’s diseaseFormal advancement to Phase II planning
2009Phase II trials initiated in ADHD and Alzheimer’s (EU/US sites)Expansion into proof-of-concept studies

Properties

CAS Number

1449608-75-6

Product Name

TC-6683

IUPAC Name

[(3aS,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]-(5-chlorofuran-2-yl)methanone

Molecular Formula

C11H13ClN2O2

Molecular Weight

240.69

InChI

InChI=1S/C11H13ClN2O2/c12-10-2-1-9(16-10)11(15)14-5-7-3-13-4-8(7)6-14/h1-2,7-8,13H,3-6H2/t7-,8+

InChI Key

GTUIQNHJSXQMKW-OCAPTIKFSA-N

SMILES

C1C2CN(CC2CN1)C(=O)C3=CC=C(O3)Cl

Solubility

Soluble in DMSO

Synonyms

AZD 1446, AZD-1446, AZD1446, TC 6683, TC-6683, TC6683

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.